(-)-Mniopetal E is a highly oxygenated drimane-type sesquiterpenoid originally isolated from the basidiomycete Mniopetalum sp. 87256. Structurally defined by a 6-6-5 angularly fused tricyclic framework, a trans-fused octahydronaphthalene skeleton, and a distinctive γ-hydroxy-γ-lactone ring, it is utilized as a rigorous reference standard in polymerase inhibition assays and complex total synthesis benchmarking [1]. For procurement and material selection, chemically synthesized (-)-Mniopetal E provides guaranteed absolute stereochemistry. This defined purity is critical for the reproducible evaluation of its inhibitory activity against RNA-directed DNA polymerases, such as HIV-1 reverse transcriptase, resolving the batch-to-batch variability and multi-component interference inherent in crude fungal fermentations .
Substituting (-)-Mniopetal E with crude Mniopetalum extracts, racemic mixtures, or closely related drimane analogs like Mniopetal F or Kuehneromycin A introduces unacceptable variability in both chemical and biological workflows [1]. Mniopetal E possesses a specific C-2 hydroxyl group that is absent in Mniopetal F, directly altering its cytotoxicity profile and binding kinetics in polymerase assays . Furthermore, the use of generic drimane sesquiterpenes fails to replicate the exact π-facial stereoelectronic environment required when utilizing this compound as a benchmark for evaluating endo-selective intramolecular Diels-Alder (IMDA) reactions . Procurement of the exact, stereochemically defined (-)-enantiomer is therefore mandatory for precise structure-activity relationship (SAR) mapping and synthetic methodology validation.
In synthetic methodology studies evaluating complex ring formations, the trienic precursor to (-)-Mniopetal E serves as a strict benchmark for endo-selective IMDA reactions[1]. Research demonstrates that thermal cyclization of the Mniopetal E precursor yields the desired trans-fused octahydronaphthalene endo-cycloadduct as the major product, whereas structurally modified precursors lacking specific C-ring oxygenation patterns often exhibit reversed π-facial selectivity or favor exo-products .
| Evidence Dimension | IMDA Cycloaddition Stereoselectivity |
| Target Compound Data | (-)-Mniopetal E precursor: Preferential endo-cycloadduct formation (trans-fused A/B ring) |
| Comparator Or Baseline | Simplified triene substrates (e.g., nonatriene analogs) |
| Quantified Difference | Mniopetal E precursor yields high endo-diastereoselectivity, whereas simplified analogs can yield up to >50% exo-products or reversed π-facial selectivity. |
| Conditions | Thermal IMDA reaction conditions (e.g., 140 °C in xylene or toluene) |
Procuring the exact Mniopetal E framework provides a rigorous, stereochemically complex baseline for validating novel synthetic methodologies and cycloaddition catalysts.
(-)-Mniopetal E is utilized to map the structure-activity relationships of drimane sesquiterpenoids, specifically highlighting the role of the C-2 hydroxyl group [1]. Quantitative assays show that Mniopetal E inhibits DNA and RNA synthesis with an IC50 of 68-84 µM, whereas its analog Mniopetal F (which lacks the C-2 hydroxyl) exhibits a different activity profile, including a lower IC50 for specific reverse transcriptases (~30 µM) . The presence of the C-2 hydroxyl group in Mniopetal E modulates its binding kinetics, making it a distinct chemical tool for differentiating between targeted viral polymerase inhibition and general cellular toxicity.
| Evidence Dimension | Inhibition of DNA/RNA synthesis (IC50) |
| Target Compound Data | (-)-Mniopetal E: IC50 = 68-84 µM |
| Comparator Or Baseline | Mniopetal F: IC50 ~ 30 µM (for HIV-1 RT) |
| Quantified Difference | Mniopetal E demonstrates a higher IC50 but distinct broad-spectrum polymerase inhibition compared to the more RT-selective Mniopetal F. |
| Conditions | In vitro polymerase inhibition assays |
Buyers conducting SAR studies on viral polymerases must procure Mniopetal E to isolate the exact biological effects of the C-2 hydroxyl group compared to other drimane analogs.
The biological evaluation of Mniopetalum metabolites is historically confounded by the presence of multiple active constituents (Mniopetals A-F) in crude fermentation broths [1]. Procuring synthetically derived or highly purified (-)-Mniopetal E eliminates the competitive binding and synergistic toxicity observed in crude extracts. Pure (-)-Mniopetal E allows for the precise determination of its specific protein synthesis inhibition (IC50 ~ 34 µM), which cannot be accurately decoupled when testing crude mixtures that contain highly cytotoxic contaminants .
| Evidence Dimension | Assay Signal-to-Noise and Specificity |
| Target Compound Data | Pure (-)-Mniopetal E: Defined protein synthesis inhibition (IC50 ~ 34 µM) |
| Comparator Or Baseline | Crude Mniopetalum sp. 87256 extract |
| Quantified Difference | Pure compound eliminates multi-target confounding, providing a single-agent IC50, whereas crude extracts yield variable, batch-dependent multi-component toxicity. |
| Conditions | In vitro protein synthesis inhibition assays |
Using stereochemically pure (-)-Mniopetal E is essential for generating reproducible, publication-quality pharmacological data free from the batch variability of crude fungal extracts.
Because its total synthesis relies on a highly stereoselective intramolecular Diels-Alder (IMDA) reaction, (-)-Mniopetal E is an ideal target compound for laboratories developing new Lewis acid catalysts or thermal cycloaddition protocols. Procuring this compound or its advanced precursors allows synthetic chemists to benchmark the π-facial selectivity and endo/exo ratios of their novel methods against a well-documented, highly functionalized drimane framework .
(-)-Mniopetal E is critical for research teams mapping the pharmacophores of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and broad-spectrum polymerase inhibitors. Its specific oxygenation pattern, particularly the C-2 hydroxyl and the γ-hydroxy-γ-lactone ring, provides a necessary structural node for comparing binding affinities and cytotoxicity profiles against other drimane sesquiterpenoids like Mniopetal F and Kuehneromycin A [1].
In toxicological evaluations of basidiomycete-derived natural products, (-)-Mniopetal E serves as a defined chemical control. Its quantified baseline for inhibiting DNA, RNA, and protein synthesis allows researchers to calibrate cellular assays and differentiate between targeted enzymatic inhibition and general, non-specific cellular toxicity when screening novel fungal extracts .